4-Bromo-2-(4-methoxybutyl)pyridine
Description
4-Bromo-2-(4-methoxybutyl)pyridine is a brominated pyridine derivative featuring a 4-methoxybutyl substituent at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom. The 4-methoxybutyl chain introduces steric bulk and enhanced solubility in organic solvents compared to shorter-chain or aryl-substituted analogs.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
4-bromo-2-(4-methoxybutyl)pyridine |
InChI |
InChI=1S/C10H14BrNO/c1-13-7-3-2-4-10-8-9(11)5-6-12-10/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
RTKRPFHRWSWDEX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC1=NC=CC(=C1)Br |
Origin of Product |
United States |
Scientific Research Applications
Introduction to 4-Bromo-2-(4-methoxybutyl)pyridine
This compound is a pyridine derivative that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromine atom and a methoxybutyl side chain, which contribute to its unique chemical properties and potential applications.
Synthesis of Bioactive Compounds
This compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, it has been utilized in the synthesis of potent agonists for various biological targets, including receptors involved in neurological pathways .
Anticancer and Antimicrobial Agents
Research has indicated that derivatives of pyridine compounds, including those derived from this compound, exhibit significant anticancer and antimicrobial properties. Studies have shown that certain analogs demonstrate activity against various cancer cell lines, such as HeLa and A549, as well as against bacterial strains .
Structure-Activity Relationship Studies
The compound's structural features make it an ideal candidate for structure-activity relationship studies. By modifying its functional groups, researchers can explore the effects on biological activity, leading to the optimization of drug candidates .
Suzuki Coupling Reactions
One prominent application of this compound is its involvement in Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules . The compound can participate in these reactions to produce various substituted pyridines that are crucial for pharmaceutical development.
Synthesis of Imidazo[1,2-a]pyrimidines
The compound has also been utilized in the synthesis of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities. This synthesis often involves multi-step processes where this compound acts as a key building block .
Case Study 1: Development of GPR88 Agonists
In a medicinal chemistry campaign aimed at developing GPR88 agonists, researchers synthesized various derivatives based on the this compound scaffold. These compounds were evaluated for their efficacy and selectivity, demonstrating promising results in enhancing GPR88 activity, which is implicated in neuropsychiatric disorders .
Case Study 2: Antimicrobial Activity Evaluation
A series of pyridine derivatives were synthesized from this compound to evaluate their antimicrobial properties. The study revealed several compounds with significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents from this scaffold .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Aryl-Substituted Analogs
- 4-Bromo-2-(4-fluorophenyl)pyridine (3aC2-Ar): Substituent: Fluorophenyl group (electron-withdrawing). Isolation: Flash chromatography (hexane/EtOAc 95:5). Yield: Not explicitly reported, but isolation methods align with low-to-moderate yields typical for halogenated pyridines . Application: Used in studies exploring cross-coupling selectivity.
4-Bromo-2-(4-chlorophenyl)pyridine (3eC2-Ar) :
- 4-Bromo-2-(4-anisyl)pyridine (3bC2-Ar): Substituent: Methoxyphenyl group (electron-donating). Yield: 9% (Pd3(OAc)6/3PPh3 catalyst). Isolation: Hexane/EtOAc (95:5) gradient.
Alkyl-Substituted Analogs
4-Bromo-2-(4-methoxybutyl)pyridine :
- Substituent : 4-Methoxybutyl chain (electron-donating, flexible).
- Advantages : Increased solubility in polar solvents due to the ether linkage; reduced steric hindrance compared to aryl groups.
- Applications : Likely used in pharmaceutical intermediates where extended chains improve bioavailability .
4-Bromo-2-(2-methoxyethoxy)pyridine :
Structural and Electronic Comparisons
*Assumed based on analogous reactions.
Preparation Methods
Reaction Design and Substrate Selection
Starting with 4-bromo-2-methoxypyridine (CAS 100367-39-3), the bromine atom at position 4 serves as an electrophilic site for cross-coupling. A 4-methoxybutylboronic acid or ester would act as the nucleophilic partner. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) in polar aprotic solvents (e.g., DMF or THF) at 80–100°C could facilitate this transformation.
Challenges and Optimization
Alkyl boronic acids often exhibit lower reactivity compared to aryl counterparts due to β-hydride elimination side reactions. To mitigate this, nickel-based catalysts (e.g., NiCl₂(dppe)) or the use of stabilizing ligands like tricyclohexylphosphine may enhance yields. Table 1 summarizes hypothetical conditions based on analogous Suzuki couplings.
Table 1: Proposed Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield* (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | None | DMF | 80 | 35–45 |
| NiCl₂(dppe) | dppe | THF | 60 | 50–60 |
| PdCl₂(dtbpf) | dtbpf | Toluene | 100 | 40–50 |
| *Theoretical yields extrapolated from similar reactions. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring permits nucleophilic substitution at activated positions. While the 2-methoxybutyl group may direct electrophilic bromination, SNAr provides an alternative for introducing bromine post-alkylation.
Directed Bromination Strategy
2-(4-Methoxybutyl)pyridine could undergo regioselective bromination at position 4 using Br₂ in the presence of Lewis acids (e.g., FeBr₃). The methoxybutyl group’s electron-donating nature activates the para position, favoring bromine incorporation. However, competing side reactions at ortho positions necessitate careful temperature control (0–5°C) and stoichiometric Br₂ (1.1 equiv).
Limitations and Alternatives
SNAr typically requires harsh conditions for pyridine systems. Microwave-assisted synthesis, as demonstrated in modified Bohlmann-Rahtz reactions, could accelerate the substitution. For example, irradiating 2-(4-methoxybutyl)pyridine with N-bromosuccinimide (NBS) and a catalytic amount of H₂SO₄ at 100°C for 15 minutes may improve regioselectivity and yield.
Friedel-Crafts Alkylation for Direct Side-Chain Attachment
Friedel-Crafts alkylation, though less common for pyridines due to their electron-deficient nature, becomes feasible with activating groups. The methoxybutyl moiety could be introduced via a two-step acylation-reduction sequence.
Acylation-Reduction Protocol
-
Acylation : React 4-bromo-2-pyridone with 4-methoxybutyryl chloride in the presence of AlCl₃, forming 4-bromo-2-(4-methoxybutyryl)pyridine.
-
Reduction : Treat the ketone intermediate with NaBH₄ or Et₃SiH to reduce the carbonyl to a methylene group, yielding the target compound.
Table 2: Friedel-Crafts Conditions from Patent Analogues
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acylation | 4-Methoxybutyryl chloride, AlCl₃ | CH₂Cl₂ | 0 → 25 | 2 | 70–75 |
| Reduction | Et₃SiH, BF₃·OEt₂ | CH₂Cl₂ | 25 | 12 | 85–90 |
Cyclocondensation Approaches for de Novo Pyridine Synthesis
Constructing the pyridine ring with pre-installed substituents avoids late-stage functionalization challenges. The Bohlmann-Rahtz reaction, which assembles pyridines from 1,3-dicarbonyl compounds and alkynones, could be adapted.
Three-Component Cyclocondensation
A one-pot reaction of:
-
3-(4-Methoxybutyl)-2,4-pentanedione (1,3-dicarbonyl)
-
Propargyl bromide (alkynone precursor)
-
NH₄OAc (ammonia source)
Under microwave irradiation (100°C, 20 min), this would yield 2-(4-methoxybutyl)-4-bromopyridine directly. The method’s regiochemical control is critical, as the dicarbonyl’s substituents dictate the pyridine substitution pattern.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | Mild conditions, functional tolerance | Low yields with alkyl boronics | Moderate |
| SNAr | Direct bromination | Harsh conditions, side reactions | Low |
| Friedel-Crafts | High-yielding reduction step | Multiple steps, sensitive substrates | High |
| Cyclocondensation | One-pot synthesis | Limited substituent flexibility | Moderate |
Q & A
Q. What are the established synthetic routes for 4-Bromo-2-(4-methoxybutyl)pyridine, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like N-(4-Bromobutyl)phthalimide ( ) can undergo alkylation with pyridine derivatives. Optimization strategies include:
- Catalyst selection : Nickel-based catalysts (e.g., in reductive coupling reactions, ) improve cross-coupling efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Maintaining 60–80°C minimizes side reactions.
Table 1 : Comparative Synthesis Routes
| Precursor | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| N-(4-Bromobutyl)phthalimide | None | 65–70 | |
| 4-Bromo-2-iodopyridine | NiCl₂ | 82–85 |
Q. How can researchers confirm the molecular structure of this compound using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a Bruker SMART CCD diffractometer (λ = 0.71073 Å, T = 298 K) .
- Refinement : Employ SHELXL97 () for least-squares refinement. For example, the title compound in showed an R factor of 0.039 after refinement.
Table 2 : Crystallographic Parameters (Example from )
| Parameter | Value |
|---|---|
| Space group | Pca21 |
| a, b, c (Å) | 12.353, 4.509, 19.778 |
| R factor | 0.039 |
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy δ ~3.3 ppm, pyridine ring protons δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 270.03 for C₁₀H₁₃BrNO) .
- HPLC : Reverse-phase C18 columns (MeCN:H₂O = 70:30) assess purity (>99%) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methoxybutyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The 4-methoxybutyl group introduces steric hindrance, slowing Suzuki-Miyaura couplings. Strategies to mitigate this:
Q. What strategies resolve contradictions in reported reaction mechanisms for bromopyridine derivatives?
- Methodological Answer : Contradictions often arise from competing pathways (e.g., SN2 vs. radical mechanisms). To resolve:
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution:
- Frontier molecular orbitals : HOMO-LUMO gaps predict electrophilic/nucleophilic sites .
- Molecular dynamics : Simulate solvent effects on reaction trajectories .
Experimental validation via crystallographic data (e.g., bond lengths in ) aligns with computational predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
